molecular formula C29H27NO2Si B2982903 Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate CAS No. 3508-62-1

Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate

Cat. No.: B2982903
CAS No.: 3508-62-1
M. Wt: 449.625
InChI Key: PTQHIIJDQDALMN-UHFFFAOYSA-N
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Description

Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate is a complex organic compound with the molecular formula C29H27NO2Si It is known for its unique structural features, which include a tert-butyl group, diphenyl groups, and a benzazasiline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzazasiline Core: This step involves the cyclization of appropriate precursors to form the benzazasiline ring system.

    Introduction of Diphenyl Groups: The diphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of the Tert-butyl Group: The tert-butyl group is added via alkylation reactions, often using tert-butyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the benzazasiline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: It may affect signaling pathways, metabolic pathways, and other cellular processes depending on its specific interactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 10,10-diphenyldibenzo[b,e][1,4]azasiline-5(10H)-carboxylate: A structurally similar compound with slight variations in the ring system.

    Diphenylbenzo[b][1,4]benzazasiline derivatives: Compounds with different substituents on the benzazasiline core.

Uniqueness

Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

CAS No.

3508-62-1

Molecular Formula

C29H27NO2Si

Molecular Weight

449.625

IUPAC Name

tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate

InChI

InChI=1S/C29H27NO2Si/c1-29(2,3)32-28(31)30-24-18-10-12-20-26(24)33(22-14-6-4-7-15-22,23-16-8-5-9-17-23)27-21-13-11-19-25(27)30/h4-21H,1-3H3

InChI Key

PTQHIIJDQDALMN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2[Si](C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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